N-(5-amino-2-methylphenyl)benzenesulfonamide
Overview
Description
N-(5-amino-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂S It is a derivative of benzenesulfonamide, featuring an amino group at the 5-position and a methyl group at the 2-position on the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-5-aminophenol and benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified through recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Substitution reactions can occur at the amino or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, nitroso compounds, and carboxylic acids.
Reduction Products: Amines and hydrazines.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: N-(5-amino-2-methylphenyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential antimicrobial and antioxidant properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-amino-2-methylphenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(2-methylphenyl)benzenesulfonamide: Similar structure but lacks the amino group at the 5-position.
N-(5-amino-2-methylphenyl)acetamide: Similar to the target compound but with an acetamide group instead of a sulfonamide group.
N-(5-amino-2-methylphenyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness: N-(5-amino-2-methylphenyl)benzenesulfonamide is unique due to its combination of the amino and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQTCSGEXESKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259014 | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-20-2 | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436089-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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